

Technical Guide: Photochemical Degradation of 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea |
| CAS No.: | 82744-95-4 |
| Cat. No.: | B185465 |

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Executive Summary & Chemical Identity[1][2][3]

The stability of **3-(4-chlorophenyl)-1-cyclohexyl-1-methylurea** (hereafter referred to as CCMU-Analog) under ultraviolet (UV) irradiation is a critical parameter in environmental risk assessment and pharmaceutical stability profiling. Belonging to the N-aryl-N'-alkylurea class, this compound shares structural homology with the herbicides Monuron and Siduron.

Under UV exposure (specifically

nm), the molecule undergoes rapid photolysis driven by the absorption of the chlorophenyl chromophore. The degradation profile is dominated by homolytic dechlorination, N-dealkylation, and hydrolytic cleavage, yielding toxicologically significant byproducts, most notably 4-chloroaniline.

Chemical Structure & Properties

- IUPAC Name: **3-(4-Chlorophenyl)-1-cyclohexyl-1-methylurea**
- Molecular Formula:

[1][2]

- Exact Mass: ~266.12 Da
- UV Absorption Maximum:
nm (characteristic of the 4-chlorophenyl moiety).

Experimental Methodology: Self-Validating Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following experimental workflow incorporates built-in validation steps.

Photolysis Setup

- Light Source: Medium-pressure Mercury (Hg) arc lamp or Xenon arc lamp (simulating solar spectrum).
 - Validation: Use a borosilicate glass filter (nm) for environmental simulation or quartz vessels for direct photolysis (nm).
- Actinometry: Chemical actinometry using uranyl oxalate or p-nitroanisole/pyridine must be performed in parallel to quantify photon flux ().
 - Why: Allows calculation of quantum yields (), normalizing data across different reactor geometries.
- Solvent Systems:
 - System A (Aqueous): Phosphate buffer (pH 7.0) to simulate physiological/environmental conditions.[3]

- System B (Organic): Methanol/Acetonitrile. Note: Methanol acts as a hydrogen donor, accelerating reductive dechlorination.

Analytical Workflow (LC-HRMS)

Instrument: UHPLC coupled to Quadrupole-Time-of-Flight (Q-TOF) MS. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 μm).

| Parameter | Setting | Rationale |
|----------------|--------------------------------------|--|
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI+. |
| Mobile Phase B | Acetonitrile | Aprotic solvent prevents on-column hydrolysis. |
| Ionization | ESI Positive Mode | Urea nitrogens protonate readily (). |
| Scan Range | m/z 50–1000 | Captures low MW anilines and dimers. |
| Control | Dark Control (Aluminum foil wrapped) | Distinguishes thermal degradation from photolysis. |

Mechanistic Degradation Pathways

The degradation of CCMU-Analog proceeds via three competitive pathways. The 4-chlorophenyl ring is the primary "antenna" for UV energy, exciting the molecule to a singlet state (

), which undergoes intersystem crossing to a triplet state (

).

Pathway A: Homolytic Dechlorination (Photo-Reduction)

Under UV irradiation, the C-Cl bond undergoes homolytic fission.

- Excitation:

- Homolysis:
- Hydrogen Abstraction: The aryl radical () abstracts a hydrogen atom from the solvent (especially in MeOH or Cyclohexyl groups), forming 3-phenyl-1-cyclohexyl-1-methylurea (Dechlorinated product).

Pathway B: N-Dealkylation (Norrish Type I-like)

Photo-oxidation leads to the hydroxylation of the N-alkyl groups, which become unstable and cleave.

- Demethylation: Loss of the N-methyl group to form 3-(4-chlorophenyl)-1-cyclohexylurea.
- Decyclohexylation: Loss of the cyclohexyl ring (less common as a primary step due to steric bulk, but possible via ring oxidation).

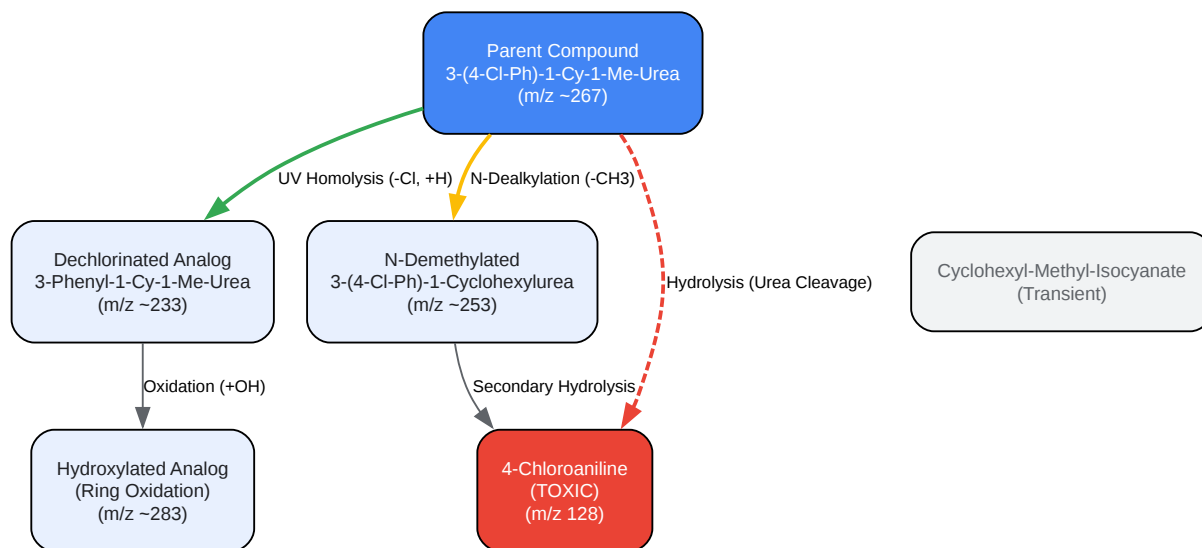
Pathway C: Photo-Hydrolysis (Toxicogenic Pathway)

The urea bridge is susceptible to cleavage, particularly if the solution becomes acidic due to HCl formation (from Pathway A).

- Product: 4-Chloroaniline (highly toxic).[\[4\]](#)[\[3\]](#)
- Mechanism: Nucleophilic attack of water on the carbonyl carbon of the excited urea.

Visualization of Degradation Network

The following diagram illustrates the degradation cascade.



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Caption: Photolytic degradation network showing competitive dechlorination, dealkylation, and toxic hydrolysis pathways.

Characterization of Degradation Products[1][7][8][9]

The following table summarizes the expected Mass Spectrometry (MS/MS) characteristics for the identification of these degradates.

| Compound ID | Structure Description | Theoretical m/z | Key Diagnostic Fragment Ions |
|--------------|----------------------------|-----------------|---|
| Parent | 3-(4-Cl-Ph)-1-Cy-1-Me-Urea | 267.12 | 127 (4-Cl-Aniline), 142 (Cyclohexyl-N-Me) |
| DP-1 (De-Cl) | Dechlorinated Parent | 233.16 | 93 (Aniline), 142 (Cyclohexyl-N-Me) |
| DP-2 (De-Me) | Demethylated Parent | 253.11 | 127 (4-Cl-Aniline), 126 (Cyclohexyl-NCO) |
| DP-3 (Ox) | Hydroxylated Parent | 283.12 | 143 (HO-4-Cl-Aniline) |
| DP-4 (Tox) | 4-Chloroaniline | 128.02 | 92 (Loss of HCl), 65 (Ring) |

Note on Isotopic Patterns: The Parent and DP-2 will exhibit the characteristic Chlorine isotope pattern (

). DP-1 will lose this pattern, confirming dechlorination.

Toxicological Implications[2][3][11]

The formation of 4-Chloroaniline (DP-4) is the most significant risk factor in the degradation of this compound.

- Hemotoxicity: 4-Chloroaniline is a potent methemoglobinemia inducer. It oxidizes ferrous hemoglobin () to ferric methemoglobin (), inhibiting oxygen transport.
- Carcinogenicity: Classified as Group 2B (Possibly Carcinogenic to Humans) by IARC.[3]
- Environmental Persistence: Unlike the parent urea, the aniline derivative binds irreversibly to soil humic acids or undergoes oxidative coupling to form azobenzene dimers, which are persistent environmental pollutants.

Risk Mitigation Strategy

- Filtration: UV treatment of water containing this urea must be followed by Activated Carbon (GAC) filtration to adsorb the aniline byproducts, as UV alone generates more toxic intermediates than the parent compound.

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